4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one
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Overview
Description
The compound “4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The piperidine ring is attached to a butan-2-one group, also known as a ketone. This structure could potentially have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various methods, including coupling reactions . The synthesis of similar compounds often involves multi-step pathways, including cyclization and amination .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ketone group could undergo reactions such as reduction to an alcohol or condensation with amines to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of functional groups, the overall size and shape of the molecule, and the types of intermolecular forces present .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as “4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines have been extensively studied .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, “4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one” could potentially be used in the design of new drugs.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one” could potentially be used as a substrate in these syntheses.
Antihistamine Drugs
One specific application of “4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one” is in the synthesis of Bilastine . Bilastine is an antihistamine drug used for the treatment of allergic rhinoconjunctivitis and urticaria (hives) .
Commercial Availability
“4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one” and related products are commercially available for scientific research , indicating its potential use in various scientific experiments and studies.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and alkaloids .
Mode of Action
It’s worth noting that certain 4,4-disubstituted n-benzyl piperidines have shown activity against different viruses through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 12718422 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)butane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-10-6-4-5-7-12(10)11(14)8-9(2)13/h10H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRLALHAPSIRQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649241 |
Source
|
Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |
CAS RN |
915923-74-9 |
Source
|
Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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